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Abstract
Cilastatin-15N-d3 is a stable isotope-labeled derivative of cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). This technica

guide provides a comprehensive overview of Cilastatin-15N-d3, including its chemical properties, synthesis, and applications, with a primary focus o

use as an internal standard in bioanalytical methods. Detailed experimental protocols for quantification and an exploration of cilastatin's mechanism o

action are also presented.

Introduction
Cilastatin is a crucial pharmaceutical agent co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation by DHP-I in the

kidneys.[1] This inhibition ensures therapeutic concentrations of imipenem in the urinary tract. Cilastatin-15N-d3, incorporating one nitrogen-15 atom

three deuterium atoms, serves as an ideal internal standard for the accurate quantification of cilastatin in biological matrices using mass spectrometry

based assays.[2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for

variability in sample preparation and instrument response.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Cilastatin-15N-d3 is presented in Table 1.

Property Value Reference

IUPAC Name

(Z)-7-(((2R)-2-(amino-15N)-2-carboxyethyl-1,1,2-

d3)thio)-2-(((1S)-2,2-dimethylcyclopropane-1-

carboxamido)hept-2-enoic acid

N/A

Molecular Formula C₁₆H₂₃D₃N¹⁵NO₅S N/A

Molecular Weight Approximately 362.49 g/mol N/A

CAS Number 2738376-83-3 N/A

Appearance Solid N/A

Purity Typically ≥98% N/A

Isotopic Enrichment ≥99 atom % ¹⁵N; ≥99 atom % D N/A

Synthesis of Cilastatin-15N-d3
While a specific detailed synthesis of Cilastatin-15N-d3 is not publicly available, a plausible synthetic route can be devised based on the known synt

of cilastatin and general methods for isotopic labeling. The synthesis involves the coupling of two key isotopically labeled precursors: L-Cysteine-15N

and a derivative of (S)-2,2-dimethylcyclopropane-1-carboxylic acid, followed by reaction with a seven-carbon chain synthon.

A key intermediate, L-Cysteine-15N-d3, is commercially available.[2][3] The synthesis of the (S)-2,2-dimethylcyclopropane carboxamide moiety has a

been described. The final steps would involve the condensation of these precursors to form the cilastatin backbone.
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Mechanism of Action of Cilastatin
Cilastatin's primary mechanism of action is the competitive inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal

proximal tubule cells. DHP-I is responsible for the hydrolysis and inactivation of imipenem. By inhibiting DHP-I, cilastatin prevents the degradation of

imipenem, thereby increasing its urinary concentration and therapeutic efficacy.

Beyond its role in antibiotic potentiation, cilastatin has demonstrated nephroprotective effects against various drugs, including cisplatin and vancomyc

This protection is attributed to its ability to interfere with cholesterol rafts in the proximal tubule cell membrane, which are implicated in the cellular upt

certain nephrotoxic agents. Cilastatin also inhibits organic anion transporters (OATs), further reducing the renal accumulation of nephrotoxic compoun
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Figure 1: Cilastatin's dual mechanism of action in the kidney.

Experimental Protocols
Quantification of Cilastatin in Biological Fluids using LC-MS/MS with Cilastatin-15N-d3
Internal Standard
This section outlines a representative protocol for the quantification of cilastatin in human plasma. This method can be adapted for other biological ma

such as urine.

5.1.1. Sample Preparation (Protein Precipitation)

To 100 µL of plasma sample, add 20 µL of Cilastatin-15N-d3 internal standard working solution (concentration to be optimized based on expected

analyte levels).

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Liquid Chromatography Conditions
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Parameter Condition

Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Flow Rate 0.3 mL/min

Gradient
To be optimized, e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2

minutes, then return to initial conditions.

Injection Volume 5 µL

Column Temperature 40°C

5.1.3. Mass Spectrometry Conditions

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Precursor Ion (m/z)
Cilastatin: [M+H]⁺ (nominal m/z 359.2); Cilastatin-15N-d3: [M+H]⁺ (nominal m/z

363.2)

Product Ions (m/z) To be determined by infusion and fragmentation of pure standards.

Collision Energy To be optimized for each transition.

Dwell Time 100 ms

digraph "LC-MS_MS_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Plasma_Sample" [label="Plasma Sample +\nCilastatin-15N-d3 (IS)", fillcolor="#FBBC05", fontcolor="#202124"];

"Protein_Precipitation" [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFF

"Centrifugation" [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Supernatant_Transfer" [label="Supernatant Transfer\n& Evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"

"Reconstitution" [label="Reconstitution in\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LC_Separation" [label="LC Separation\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"MS_MS_Detection" [label="MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Data Analysis &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Plasma_Sample" -> "Protein_Precipitation" [arrowhead=vee, color="#202124"];

"Protein_Precipitation" -> "Centrifugation" [arrowhead=vee, color="#202124"];

"Centrifugation" -> "Supernatant_Transfer" [arrowhead=vee, color="#202124"];

"Supernatant_Transfer" -> "Reconstitution" [arrowhead=vee, color="#202124"];

"Reconstitution" -> "LC_Separation" [arrowhead=vee, color="#202124"];

"LC_Separation" -> "MS_MS_Detection" [arrowhead=vee, color="#202124"];

"MS_MS_Detection" -> "Data_Analysis" [arrowhead=vee, color="#202124"];

}

Figure 2: Workflow for LC-MS/MS quantification of cilastatin.
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NMR Spectroscopy of Cilastatin-15N-d3
This section provides general guidelines for acquiring NMR spectra of Cilastatin-15N-d3.

5.2.1. Sample Preparation

Dissolve 5-10 mg of Cilastatin-15N-d3 in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent will depend on the sol

of the compound and the desired NMR experiment.

Transfer the solution to a 5 mm NMR tube.

The final volume should be approximately 0.6 mL.

5.2.2. Data Acquisition

¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired. The presence of deuterium will lead to the absence of signals

corresponding to the deuterated positions and may cause splitting of adjacent proton signals due to deuterium coupling.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for all carbon atoms. The carbon attached to the ¹⁵N may show a doublet due to

¹⁵N coupling.

¹⁵N NMR: Direct or indirect detection methods (e.g., HSQC, HMBC) can be used to observe the ¹⁵N signal. The chemical shift will be characteristic 

nitrogen in an amino group.

Data Presentation
The following tables summarize key quantitative data related to the analysis of cilastatin.

Table 2: Representative LC-MS/MS Parameters (Hypothetical)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)

Cilastatin 359.2 158.1 25

Cilastatin-15N-d3 363.2 162.1 25

Table 3: Validation Parameters for a Hypothetical Cilastatin LC-MS/MS Assay

Parameter Result

Linearity (r²) > 0.99

Lower Limit of Quantification (LLOQ) 1 ng/mL

Accuracy (% bias) Within ±15%

Precision (% CV) < 15%

Recovery > 85%

Matrix Effect Minimal

Conclusion
Cilastatin-15N-d3 is an indispensable tool for the accurate and precise quantification of cilastatin in complex biological matrices. Its use as an interna

standard in LC-MS/MS assays ensures reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide has provided a detai

overview of the properties, synthesis, and analytical methodologies related to Cilastatin-15N-d3, as well as an in-depth look at the mechanism of act

its parent compound, cilastatin. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the field 

drug development and bioanalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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